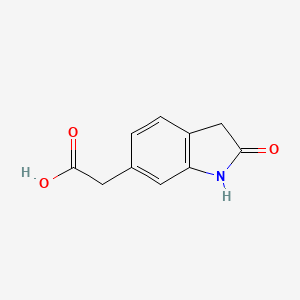

3-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one" is a brominated pyridinone derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related brominated heterocyclic compounds, which can be useful in understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of brominated pyridinones and related structures often involves halogenation reactions, cyclization steps, and the use of various reagents and catalysts. For example, the synthesis of 3-arylthieno[2,3-b]pyridines involves an iodine-mediated cyclization step starting from 2-bromopyridines . Similarly, the preparation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involves nucleophilic substitution, cyclization, and bromination steps . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated heterocycles is often characterized by X-ray diffraction, NMR spectroscopy, and other spectroscopic methods. For instance, the crystal structure of a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined by X-ray diffraction . These techniques could be employed to determine the molecular structure of "this compound" and to confirm the presence of the bromo and cyclobutylmethyl substituents on the pyridinone core.

Chemical Reactions Analysis

Brominated heterocycles can participate in various chemical reactions, including coupling reactions and further functionalization. For example, cyclometalated Pd(II) and Ir(III) complexes with bromophenylpyridine ligands have been used in oxidation/Suzuki coupling reactions . The bromo group in "this compound" could similarly act as a reactive site for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles, such as solubility, melting point, and reactivity, are influenced by the presence of the bromo substituent and the overall molecular structure. The luminescent properties of some brominated complexes have been studied , and the insecticidal and fungicidal activities of brominated pyrazole carboxamides have been evaluated . These properties are important for the potential applications of "this compound" in various fields, including materials science and agriculture.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthetic Pathways

Research has explored synthetic routes to create derivatives of pyridin-2(1H)-ones, which are valuable for their potential in creating biologically active compounds and materials with unique chemical properties. The synthesis of 3-bromo derivatives often involves strategic halogenation, functionalization, and cyclization reactions, offering insights into chemical reactivity and mechanism (J. V. Hemel et al., 1994; S. Stagni et al., 2008).

Chemical Reactivity and Applications

The functionalization of pyridin-2(1H)-ones, including bromination and subsequent reactions, is crucial for developing compounds with desired properties for various applications. Studies have highlighted methodologies for activating and transforming these molecules into more complex structures, providing a foundation for advancements in organic synthesis and drug development (Sophie Monmoton et al., 2008; Niu Wen-bo, 2011).

Materials Science and Engineering

Advanced Materials Development

The incorporation of pyridin-2(1H)-one derivatives into materials science has been investigated, focusing on the synthesis of new polymers and materials with unique electronic, optical, and structural properties. These materials are explored for their potential in various technological applications, including electronics, photonics, and as functional materials in different environmental and industrial contexts (Simplicio González-Montiel et al., 2015).

Catalysis and Reaction Mechanisms

Studies have also delved into the catalytic properties of complexes derived from pyridin-2(1H)-one derivatives, examining their roles in facilitating chemical transformations. These insights are vital for developing more efficient and selective synthetic methodologies, with implications for both industrial processes and the synthesis of pharmacologically relevant molecules (Eyal Ben-Ari et al., 2006).

Propriétés

IUPAC Name |

3-bromo-1-(cyclobutylmethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-5-2-6-12(10(9)13)7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUNZXVQNSRNOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CC=C(C2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-Ethoxyethyl)-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2552789.png)

![N-[(3-acetyl-4,5-dihydro-5-isoxazolyl)methyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2552792.png)

![N-(2,4-difluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2552793.png)

![5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid](/img/structure/B2552797.png)

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone](/img/structure/B2552798.png)

![4-methyl-6-(2-methylphenyl)-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2552807.png)